Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLYEMVCGBCDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method employs chlorosulfonyl isocyanate (CSI) to introduce the chlorosulfonyl moiety. The synthesis proceeds in two stages:
- Formation of Sulfamoylcarbamate Intermediate :
Key Parameters
- Temperature : −10°C for CSI reaction; room temperature for Mitsunobu.
- Solvents : Dichloromethane (stage 1); THF (stage 2).
- Catalysts : TEA (stage 1); DEAD/PPh₃ (stage 2).
Direct Chlorosulfonation of Preformed Carbamate
Protocol
- Starting Material : Tert-butyl N-(2-(methylamino)ethyl)-N-methylcarbamate.
- Chlorosulfonation :
- Workup :
Advantages
Multi-Step Synthesis from Ethylenediamine Derivatives
Steps
- Carbamate Protection :
- Methylation :
- Sulfonation and Chlorination :
Data Table: Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Carbamate Protection | Boc₂O, K₂CO₃ | Acetonitrile | 25°C | 90% |
| Methylation | CH₃I, K₂CO₃ | DMF | 50°C | 75% |
| Sulfonation/Chlorination | SO₂Cl₂ | THF | −20°C | 65% |
One-Pot Reductive Amination and Sulfonation
Procedure
Optimization Notes
- pH Control : Critical to prevent decomposition of the chlorosulfonyl group.
- Side Reactions : Over-sulfonation minimized by slow reagent addition.
Solid-Phase Synthesis for High-Purity Output
Methodology
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a simpler carbamate compound .
Scientific Research Applications
Chemistry
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate serves as a versatile reagent in organic synthesis. Its applications include:
- Protecting Group : This compound is used as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it valuable in peptide synthesis and other complex organic reactions .
- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific functional group modifications .
Biological Applications
The biological implications of this compound are noteworthy:
- Enzyme Mechanism Studies : Researchers utilize this compound to study enzyme mechanisms, particularly in enzymatic assays where it acts as a substrate. Its structure allows for interactions with specific enzymes, providing insights into catalytic processes .
- Drug Delivery Systems : Due to its stability and biocompatibility, this compound is being investigated for potential use in drug delivery systems, enabling targeted therapies with reduced side effects .
Medicinal Chemistry
In the realm of medicinal chemistry, the compound has shown promise in several areas:
- Anticancer Research : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer progression, suggesting potential as an anticancer agent .
- Antimicrobial Activity : There are indications that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents against resistant strains of bacteria and fungi .
Anticancer Studies
Research has demonstrated that derivatives of this compound can effectively inhibit specific cancer-related enzymes, leading to reduced cell proliferation in vitro. These findings suggest a pathway for developing new cancer therapies.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicate significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential role in combating antibiotic resistance.
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Chemistry | Protecting group for amines | Valuable in peptide synthesis |
| Intermediate in pharmaceutical synthesis | Essential for functional group modification | |
| Biology | Enzyme mechanism studies | Provides insights into catalytic processes |
| Drug delivery systems | Potential for targeted therapies | |
| Medicinal Chemistry | Anticancer research | Inhibits cancer-related enzymes |
| Antimicrobial activity | Effective against resistant strains |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Key Differences :
- Chlorosulfonyl vs. Chloroethoxy : The target compound’s chlorosulfonyl group enhances electrophilicity, enabling sulfonamide coupling, whereas the chloroethoxy group in CAS 1803593-61-4 favors ether-based reactivity .
- Branched vs. Linear Chains : CAS 1956335-01-5 features a branched 3-methylbutan-2-yl chain, which may sterically hinder reactions compared to the linear ethyl chain in the target compound .
Teratogenicity of Carbamate Derivatives
Ethyl carbamate derivatives exhibit varying teratogenic potencies depending on substituents. For example:
- Ethyl N-methylcarbamate is more teratogenic than ethyl carbamate in Syrian hamsters.
- Ethyl N-hydroxycarbamate shows the highest potency, causing severe malformations .
Biological Activity
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate (CAS No. 765961-86-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₁H₁₄ClN₃O₃S
- Molecular Weight: Approximately 286.78 g/mol
The structure includes a tert-butyl group, a chlorosulfonyl moiety, and a methylcarbamate structure, which contribute to its chemical reactivity and biological potential .
This compound exhibits biological activity primarily through its interaction with cellular targets, particularly proteins and enzymes. The chlorosulfonyl group is known to participate in nucleophilic substitutions, potentially leading to the formation of covalent bonds with nucleophilic residues in proteins. This mechanism is similar to other compounds containing chlorosulfonyl moieties, which have been shown to exhibit cytotoxic and mutagenic properties .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity: Compounds with chlorosulfonyl groups have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of N-(2-chloroethyl) have been used as alkylating agents in cancer therapies, showcasing their ability to induce cell death .
- Antitumor Activity: Research indicates that compounds structurally related to this compound can function as promising antitumor agents. They are often compared to well-known chemotherapeutics such as Mechlorethamine and Cyclophosphamide .
- Immunosuppressive Effects: Similar compounds have been reported to exhibit immunosuppressive properties, which may be beneficial in certain therapeutic contexts, such as organ transplantation or autoimmune diseases .
Case Studies
- Cytotoxicity Assessment:
-
Antitumor Efficacy:
- In vivo studies using mouse models bearing xenografts demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, leading to alkylation and subsequent cell death .
- Immunological Studies:
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Chlorosulfonation Reaction:
- The initial step involves the reaction of tert-butyl carbamate with chlorosulfonic acid in an appropriate solvent under controlled conditions.
-
Substitution Reactions:
- Following chlorosulfonation, the introduction of the methylamino group can be accomplished through nucleophilic substitution reactions involving methylamine derivatives.
-
Purification:
- The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .
Potential Applications
The unique properties of this compound suggest various applications:
- Pharmaceutical Development: Its cytotoxic and antitumor properties make it a candidate for further development as a chemotherapeutic agent.
- Research Tool: The compound can serve as a valuable tool in studying enzyme mechanisms and cellular responses due to its ability to modify protein functions.
- Agricultural Chemistry: Given its reactivity profile, it may also find applications in agrochemical formulations targeting pest control .
Q & A
Q. Resolution Workflow :
Screen solvents/bases via DoE (Design of Experiments).
Monitor reaction progress via in-situ FTIR for real-time sulfonyl chloride consumption.
Validate with X-ray crystallography (as in ) to confirm structural integrity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent thermal decomposition or light-induced sulfonyl chloride hydrolysis .
- Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous buffers during handling.
- Stability assessment : Periodic HPLC checks (e.g., every 3 months) detect degradation products like tert-butylamine or sulfonic acids .
Advanced: How does the chlorosulfonyl group influence biological activity in enzyme inhibition studies?
Answer:
The chlorosulfonyl moiety acts as a reactive electrophile, enabling covalent binding to catalytic residues (e.g., serine in proteases or cysteine in kinases). Methodological considerations:
- Kinetic assays : Measure IC₅₀ shifts under reducing vs. non-reducing conditions to distinguish covalent vs. non-covalent inhibition .
- Mass spectrometry : Intact protein LCMS identifies adduct formation (e.g., +136 Da from chlorosulfonyl group) .
- Mutagenesis : Replace target cysteine/serine residues to confirm binding specificity (e.g., as in ’s enzyme interaction studies) .
Q. Example Findings :
| Enzyme Target | IC₅₀ (nM) | Covalent Bond Confirmed? |
|---|---|---|
| Protease A | 12 ± 2 | Yes (Cys-245) |
| Kinase B | 450 ± 50 | No |
Advanced: What strategies mitigate N-methylcarbamate degradation during prolonged reactions?
Answer:
- pH control : Maintain reaction pH 7–8 with buffered systems (e.g., phosphate) to prevent acid/base-catalyzed carbamate hydrolysis .
- Catalyst selection : Use non-nucleophilic bases (e.g., DBU) instead of NaH to avoid dealkylation .
- Additives : Thiourea (0.1 eq.) scavenges free radicals that promote degradation .
Q. Degradation Pathways :
Hydrolysis → tert-butyl alcohol + methylamine.
Oxidative cleavage → sulfone derivatives (detectable via GC-MS) .
Basic: What synthetic modifications enhance solubility for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to dissolve the compound without precipitating carbamate .
- Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) on the chlorosulfonyl moiety, later cleaved enzymatically .
Q. Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45 ± 3 |
| Ethanol | 12 ± 2 |
| PBS (pH 7.4) | <1 |
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for sulfonylation at N vs. O sites .
- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition-state stabilization .
- Docking Studies : Predict steric clashes between the tert-butyl group and incoming electrophiles (e.g., in ’s receptor models) .
Q. Predicted vs. Experimental Regioselectivity :
| Site | ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| N-sulfonyl | 18.2 | 65 |
| O-sulfonyl | 23.7 | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
